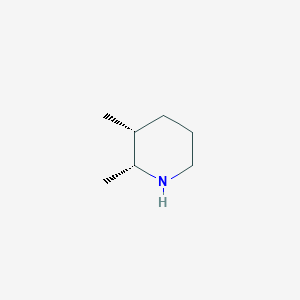
4-Keto 13-cis-Retinoic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Keto 13-cis-Retinoic Acid-d3 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of 4-Keto 13-cis-Retinoic Acid. It is part of the retinoic acid family, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. The molecular formula of this compound is C20H23D3O3, and it has a molecular weight of 317.44 .
Vorbereitungsmethoden
The synthesis of 4-Keto 13-cis-Retinoic Acid-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone ring: This step involves the cyclization of a suitable precursor to form the cyclohexenone ring.
Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Formation of the retinoic acid backbone: This involves the formation of the polyene chain through a series of condensation and elimination reactions.
Oxidation to form the keto group: The final step involves the oxidation of the appropriate carbon atom to form the keto group
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Keto 13-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other retinoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include different retinoic acid derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
4-Keto 13-cis-Retinoic Acid-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of retinoic acid derivatives.
Biology: The compound is used to investigate the role of retinoic acid in cell differentiation and proliferation.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and skin disorders.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products .
Wirkmechanismus
The mechanism of action of 4-Keto 13-cis-Retinoic Acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound regulates gene expression by modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
4-Keto 13-cis-Retinoic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
4-Keto 13-cis-Retinoic Acid: The non-deuterated analog with similar biological activity.
All-trans-Retinoic Acid: Another retinoic acid derivative with different isomeric configuration and biological effects.
9-cis-Retinoic Acid: A retinoic acid isomer that binds to different receptors and has distinct biological activities
Eigenschaften
Molekularformel |
C20H26O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-/i3D3 |
InChI-Schlüssel |
GGCUJPCCTQNTJF-CPIFKUAWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



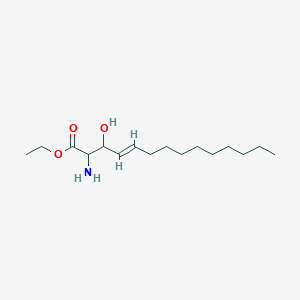
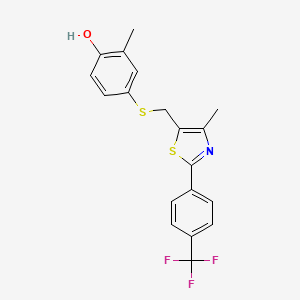

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
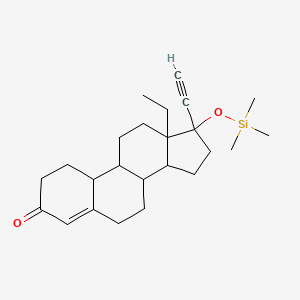
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)
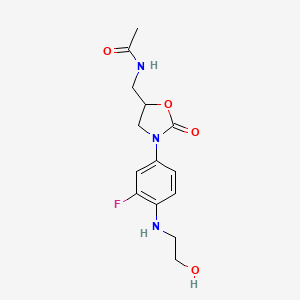
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)
![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)
